![molecular formula C20H18N2O3S B2830360 N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-6-methoxy-1H-indole-2-carboxamide CAS No. 2097898-53-6](/img/structure/B2830360.png)

N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-6-methoxy-1H-indole-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

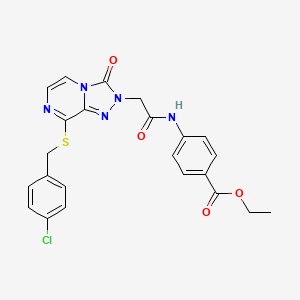

“N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-6-methoxy-1H-indole-2-carboxamide” is a complex organic compound. It contains several functional groups and rings including a furan ring, a thiophene ring, and an indole ring .

Molecular Structure Analysis

The compound contains a furan ring, a thiophene ring, and an indole ring. Furan is a five-membered heteroaromatic compound containing an oxygen atom . Thiophene is a five-membered heteroaromatic compound containing a sulfur atom . Indole is a bicyclic compound, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring.

Wissenschaftliche Forschungsanwendungen

Biocatalytic Valorization of Furans

Research indicates that biogenic furans, including furfural and 5-hydroxymethylfurfural (HMF), are emerging as significant building blocks for the chemical industry, potentially serving as alternatives to non-renewable hydrocarbon sources. These compounds demonstrate versatility as precursors for monomers, polymers, fuels, and various functional materials, underscoring their potential in green chemistry and sustainable material production. The inherent instability of furans, however, poses challenges for their synthetic modifications, which has led to the exploration of biocatalysis as a means to achieve high selectivity under mild conditions, pointing towards innovative strategies for the valorization of furan derivatives (Domínguez de María & Guajardo, 2017).

Role in Heterocyclic Chemistry

The presence of furan and thiophene rings in compounds has been extensively studied for their importance in medicinal chemistry. These heterocyclic structures are crucial in the design of bioactive molecules, where their incorporation into pharmaceuticals can significantly impact the activity and selectivity of drugs. This includes their role in purine and pyrimidine nucleobases, nucleosides, and their analogs, highlighting the importance of such heterocycles in developing treatments for viral, bacterial, and neurological diseases. The structural modification of these rings can lead to improved antiviral, antitumor, and antimicrobial agents, showcasing the broad applicability of furan and thiophene derivatives in therapeutic development (Ostrowski, 2022).

Applications in Polymer Science

The conversion of plant biomass into furan derivatives, such as 5-hydroxymethylfurfural (HMF), and their subsequent use in the production of polymers and functional materials is a promising area of research. These developments are part of a broader effort to create sustainable and environmentally friendly alternatives to petroleum-based products. HMF and its derivatives are poised to play a significant role in the chemistry of the 21st century, offering a renewable source of carbon and hydrogen for the synthesis of a wide array of materials. This includes their potential in creating new polymers, carbon materials, fuels, and chemicals, which could significantly impact materials science and engineering (Chernyshev, Kravchenko, & Ananikov, 2017).

Eigenschaften

IUPAC Name |

N-[2-(furan-2-yl)-2-thiophen-3-ylethyl]-6-methoxy-1H-indole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O3S/c1-24-15-5-4-13-9-18(22-17(13)10-15)20(23)21-11-16(14-6-8-26-12-14)19-3-2-7-25-19/h2-10,12,16,22H,11H2,1H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXWGNTYMUNMADV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C=C(N2)C(=O)NCC(C3=CSC=C3)C4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-6-methoxy-1H-indole-2-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(2-Fluorophenyl)methyl]piperidin-2-one](/img/structure/B2830280.png)

![Ethyl 2-acetamido-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methylthiophene-3-carboxylate](/img/structure/B2830281.png)

![8-(4-ethoxyphenyl)-N-(2-morpholinoethyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2830283.png)

![4-Methyltricyclo[6.2.1.0^{2,7}]undeca-4,9-diene-3,6-dione](/img/structure/B2830287.png)

![1-(benzo[d][1,3]dioxol-5-yl)-3-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)urea](/img/structure/B2830288.png)

![8-(3-((3-chlorophenyl)amino)propyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2830290.png)

![N-(2-(6-((2,4-dichlorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide](/img/structure/B2830291.png)

![4-[4-(4-Methoxyphenyl)-3-methyl-1,2-oxazol-5-yl]benzene-1,3-diol](/img/structure/B2830296.png)

![N-(2-chlorophenyl)-2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2830297.png)